![molecular formula C17H26N4O3S B5524705 (1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule typically involves intricate organic synthesis routes, incorporating steps like amide formation, cyclization, and functional group transformations. For example, the synthesis of related diazabicyclo nonane derivatives has been achieved through methods that involve the formation of amides from diazabicyclo nonane carboxamide precursors, followed by detailed structural and conformational studies (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their conformational behavior, where the diazabicyclo nonane core often adopts a flattened chair-chair conformation. This conformational preference is influenced by the substituents attached to the core structure, as seen in X-ray diffraction studies (Fernández et al., 1992).

Chemical Reactions and Properties

Compounds containing the diazabicyclo nonane scaffold participate in various chemical reactions, reflecting their reactivity and interaction with different chemical entities. The nature of substituents, such as the dimethylamino sulfonyl group, plays a significant role in determining the compound's chemical behavior and its interactions with biological targets (Eibl et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and for applications in material science. The crystal structure, in particular, provides insights into the molecular conformation and potential intermolecular interactions within the solid state (Fernández et al., 1992).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for the compound's applications in synthesis and its behavior in biological systems. These properties are influenced by the structure of the diazabicyclo nonane core and the nature of its substituents (Eibl et al., 2013).

Scientific Research Applications

Synthesis and Structural Studies

- Research has explored the synthesis and structural analysis of derivatives similar to the compound , focusing on diazabicyclo[3.2.2]nonane derivatives. These studies provide insights into the conformational preferences and structural characteristics of these compounds, which are crucial for understanding their interactions and potential applications in materials science and medicinal chemistry. For instance, the synthesis and conformational study of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide have been documented, highlighting the preferred flattened chair-chair conformation with equatorial methyl groups and the carboxamido group's orientation (Fernández et al., 1992).

Pharmacological Applications

- The diazabicyclo[3.3.1]nonane scaffold, similar to the one in the compound of interest, has been utilized in the development of ligands with higher affinities and subtype selectivity for nicotinic acetylcholine receptors (nAChRs). The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents has been studied, demonstrating the scaffold's potential in designing selective nAChR ligands (Eibl et al., 2013).

Antimicrobial Activity

- Novel derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The research indicates the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Material Science

- Studies have also delved into the synthesis of aromatic polymers containing structures related to the compound . These polymers, featuring long alkyl side chains and triazine rings, have applications in material science, particularly due to their solubility and thermal stability characteristics (Lin et al., 1990).

Antitumor Activity

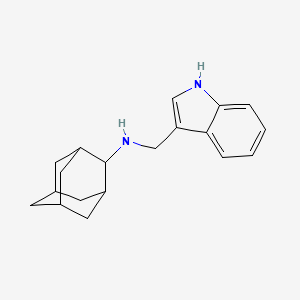

- The structural motif of diazabicyclo[3.3.1]nonane has been explored for its role in antitumor activity. Research focusing on indolyl-1,3-diazaadamantanes, which share a resemblance in structural complexity, indicates the potential for discovering effective antitumor materials by manipulating functional groups (Chachoyan et al., 1991).

properties

IUPAC Name |

(1R,5R)-3-(dimethylsulfamoyl)-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S/c1-18(2)25(23,24)20-11-14-9-10-16(13-20)21(12-14)17(22)19(3)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3/t14-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJAXLCBSVUIJK-GOEBONIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)